2-(5-甲基吡啶-2-基)乙胺

描述

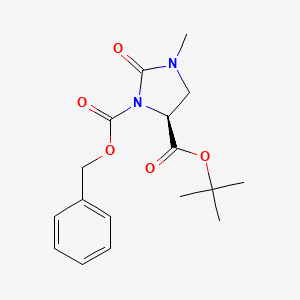

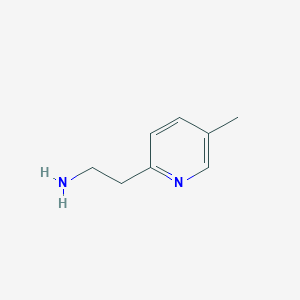

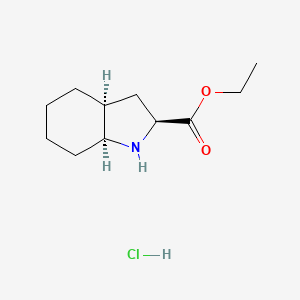

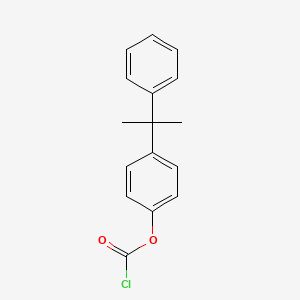

“2-(5-Methylpyridin-2-YL)ethanamine” is a chemical compound with the empirical formula C7H10N2 . It is a solid substance and its molecular weight is 122.17 .

Molecular Structure Analysis

The molecular structure of “2-(5-Methylpyridin-2-YL)ethanamine” can be represented by the SMILES stringCc1ccc(CN)nc1 . The InChI code for this compound is 1S/C7H10N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4,8H2,1H3 . Physical and Chemical Properties Analysis

“2-(5-Methylpyridin-2-YL)ethanamine” is a solid substance . Its molecular weight is 122.17 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.科学研究应用

DNA 相互作用和细胞毒性研究

涉及带有三齿配体的 Cu(II) 络合物的研究,包括吡啶-2-基)乙胺的衍生物,显示出对癌细胞系的显着 DNA 结合倾向和细胞毒活性。这些复合物显示出 DNA 的微小结构变化,表明在癌症治疗和分子生物学研究中具有潜在应用 (Kumar 等人,2012 年)。

催化和材料合成

对带有侧臂的(亚氨基)吡啶配体(与吡啶-2-基)乙胺相关)的研究促进了选择性乙烯二聚催化剂的开发。这些发现对工业化学具有重要意义,特别是在材料和化学品的合成中 (Nyamato 等人,2015 年)。

聚合催化剂

涉及与吡啶-2-基)乙胺类似的 N,N'-二齿配体的锌配合物在消旋乳酸的开环聚合中显示出高催化活性,表明在可生物降解聚合物生产中具有潜在应用 (Nayab 等人,2012 年)。

光学和电化学应用

与吡啶-2-基)乙胺相关的联吡啶衍生物已被合成并表征其光学性质,显示出在传感和测定水中的痕量 Zn2+ 离子方面的潜在应用,这对于环境监测和分析化学至关重要 (Kong 等人,2013 年)。

配位化学和分子结构

对乙烷桥联联吡啶和菲咯啉配体(与吡啶-2-基)乙胺的结构相关)的研究导致形成了与铜、钴和铁等金属的配合物。这些研究有助于我们理解配位化学和具有特定性质的分子结构的设计 (Youinou 等人,1991 年)。

安全和危害

The safety data sheet for “2-(5-Methylpyridin-2-YL)ethanamine” indicates that it is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301 - H315 - H318 - H335 . Precautionary measures include avoiding breathing the gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

未来方向

While specific future directions for “2-(5-Methylpyridin-2-YL)ethanamine” are not available, it’s worth noting that the development of more effective and environmentally friendly corrosion inhibitors has drawn more attention . This could suggest potential future research directions for “2-(5-Methylpyridin-2-YL)ethanamine” and similar compounds.

作用机制

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities .

Biochemical Pathways

, related compounds have been associated with anti-fibrotic activities. These activities often involve the modulation of pathways related to fibrosis, such as the TGF-beta signaling pathway.

Result of Action

Related compounds have been found to exhibit anti-fibrotic activities, suggesting potential effects on cellular processes related to fibrosis .

属性

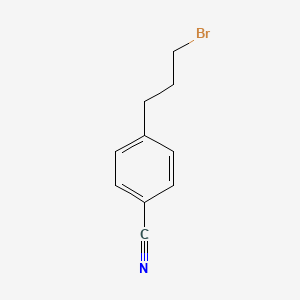

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-Methylpyridin-2-YL)ethanamine involves the reaction of 2-bromo-5-methylpyridine with ethylamine followed by reduction of the resulting imine.", "Starting Materials": [ "2-bromo-5-methylpyridine", "ethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: 2-bromo-5-methylpyridine is reacted with ethylamine in methanol to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The product is isolated by filtration and washed with water." ] } | |

CAS 编号 |

830348-34-0 |

分子式 |

C8H14Cl2N2 |

分子量 |

209.11 g/mol |

IUPAC 名称 |

2-(5-methylpyridin-2-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-7-2-3-8(4-5-9)10-6-7;;/h2-3,6H,4-5,9H2,1H3;2*1H |

InChI 键 |

AJKDOTHSQUWRQL-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=C1)CCN |

规范 SMILES |

CC1=CN=C(C=C1)CCN.Cl.Cl |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,d]furan-1,2-diol](/img/structure/B3286567.png)